Silane, dimethyl[2-(pentafluorophenyl)ethyl]-
CAS No.: 58751-81-8
Cat. No.: VC18455415
Molecular Formula: C10H10F5Si
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58751-81-8 |
|---|---|
| Molecular Formula | C10H10F5Si |
| Molecular Weight | 253.26 g/mol |
| Standard InChI | InChI=1S/C10H10F5Si/c1-16(2)4-3-5-6(11)8(13)10(15)9(14)7(5)12/h3-4H2,1-2H3 |
| Standard InChI Key | MRCYZBCDZNUZEW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₀H₁₀F₅Si, reflects a silicon-centered architecture with two methyl groups and a 2-(pentafluorophenyl)ethyl chain. The pentafluorophenyl moiety introduces significant electronegativity, influencing reactivity and stability . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58751-81-8 | |
| Molecular Weight | 253.26 g/mol | |
| Exact Mass | 253.043 Da | |
| SMILES Notation | CSiCCC1=C(C(=C(C(=C1F)F)F)F)F |
The IUPAC name, dimethyl[2-(2,3,4,5,6-pentafluorophenyl)ethyl]silane, underscores the substitution pattern on silicon and the fluorinated aromatic ring .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation. The presence of five fluorine atoms on the phenyl ring produces distinct ¹⁹F NMR signals, typically resonating between δ -140 to -160 ppm due to electron withdrawal. High-resolution MS would show a molecular ion peak at m/z 253.043, consistent with the exact mass .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions involving chlorosilanes and organometallic reagents. A representative method involves:
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Lithiation of Pentafluorobenzene:
Pentafluorobenzene reacts with lithium metal or lithium diisopropylamide (LDA) to form pentafluorophenyllithium . -
Silane Coupling:
Dimethylchlorosilane (Me₂SiCl) is treated with the lithiated intermediate, yielding the target silane after quenching and purification .
This route achieves moderate to high yields (70–85%) under anhydrous conditions .
Industrial-Scale Production
Industrial processes optimize solvent selection (e.g., tetrahydrofuran or diethyl ether) and temperature control (-78°C to room temperature) to minimize side reactions . Post-synthesis purification typically involves fractional distillation or column chromatography to isolate the silane from unreacted precursors.
Physicochemical Properties
Thermal Stability
The pentafluorophenyl group enhances thermal stability, with decomposition temperatures exceeding 250°C. This property makes the compound suitable for high-temperature applications, such as polymer crosslinking .
Solubility and Reactivity
The silane is soluble in nonpolar solvents (e.g., toluene, hexane) but exhibits limited solubility in polar solvents like water or ethanol. The Si–C bond is susceptible to hydrolysis under acidic or basic conditions, forming silanols and releasing hydrocarbons :
Applications in Materials Science and Catalysis
Hydrophobic Coatings
The compound’s fluorinated tail imparts extreme hydrophobicity, making it a precursor for water-repellent coatings on textiles, electronics, and medical devices . Applications include:
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Self-Cleaning Surfaces: Grafted onto glass or metal substrates, the silane reduces surface energy, preventing water droplet adhesion .
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Anti-Corrosion Layers: Protects metals from oxidative degradation in humid environments.
Catalytic Hydrosilylation
In the presence of tris(pentafluorophenyl)borane (TPFPB), the silane participates in hydrosilylation reactions, transferring hydrides to unsaturated substrates (e.g., ketones, alkenes) . For example, acetophenone reduction proceeds via a silylium intermediate, yielding silyl ethers with high stereoselectivity :
Research Advancements and Future Directions
Asymmetric Synthesis
Recent studies explore chiral variants of the silane for enantioselective catalysis. For instance, using an enantioenriched isopropyl-substituted silane, researchers achieved a 74:26 diastereomeric ratio in acetophenone reductions, highlighting potential for pharmaceutical intermediate synthesis .
Polymer Chemistry
The silane serves as a crosslinker in silicone elastomers, enhancing mechanical strength and chemical resistance . Future work may focus on integrating it into stimuli-responsive polymers for drug delivery systems.
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